molecular formula C21H24O9 B1213613 Mensacarcin CAS No. 808750-39-2

Mensacarcin

Cat. No. B1213613
CAS RN: 808750-39-2
M. Wt: 420.4 g/mol
InChI Key: WWNXYRCJJRRWAQ-ALCXHWRFSA-N
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Description

Mensacarcin is a fascinating natural product, initially isolated from soil-dwelling Streptomyces bacteria. It stands out due to its potent cytostatic properties, exhibiting approximately 50% growth inhibition at a concentration of 0.2 M in nearly all cell lines tested by the National Cancer Institute (NCI)-60 cell line screen. Interestingly, it also demonstrates selective cytotoxicity against melanoma cells .


Synthesis Analysis

Efforts have been made towards the total synthesis of Mensacarcin. Researchers have focused on synthesizing its carbocyclic core, aiming to unlock its potential as an antitumor agent .


Molecular Structure Analysis

Mensacarcin is a highly oxygenated polyketide. Its complex structure includes stereogenic centers, contributing to its unique properties. The detailed molecular structure involves intricate carbon-carbon bonds and functional groups, which play a crucial role in its biological activity .

Scientific Research Applications

Potential Use in Cancer Therapy

Mensacarcin has shown a high cytostatic effect against almost all cell lines and a relatively selective cytotoxic effect against melanoma cells. Its low COMPARE correlation with standard antitumor agents indicates a unique mechanism of action, making it a valuable model for drug development against melanoma and other cancers .

Mechanism of Action

Studies have demonstrated that mensacarcin specifically disrupts mitochondrial function. A synthesized fluorescent probe of mensacarcin localized to the mitochondria within 20 minutes of treatment, indicating rapid disturbance of energy production and mitochondrial function .

Induction of Cell Death

Mensacarcin activates apoptotic pathways related to caspase 3 and caspase 7 in melanoma cells, inducing cell death. Treated cells showed signs of early apoptosis, such as chromatin condensation and poly (ADP-ribose) polymerase-1 cleavage .

Effect on Melanoma Cell Lines with BRAF V600E Mutation

The BRAF V600E mutation is often associated with drug resistance. However, mensacarcin maintains its effectiveness in melanoma cell lines with this mutation, suggesting its potential as a treatment for drug-resistant melanoma .

Combination Therapy with Vemurafenib

When combined with the FDA-approved drug vemurafenib, mensacarcin exhibits synergistic effects against BRAF-mutant melanoma cell lines. It enhances vemurafenib’s metabolic impairment and lowers cellular glucose uptake, which could be crucial in combating chemo-resistant melanoma .

Impact on Cellular Metabolism and Migration

Mensacarcin affects cell metabolism and cellular migration. It reduces the oxygen consumption rate, decreases the abundance of glycolytic enzymes, and halts wound healing, which are vital processes in cancer progression .

Novel Cellular Phenotype Discovery

Using extracellular matrix mimicking fibers, researchers discovered a novel cellular phenotype in mensacarcin-treated melanoma cells. The treatment resulted in a decrease in single-cell maximum coil width and an increase in protrusion length, potentially limiting metastatic migration .

Secondary Metabolite Production

Mensacarcin is a secondary metabolite that can be obtained in large amounts from its producing organism, Streptomyces bottropensis. This availability makes it an important compound for further research and potential large-scale applications .

Mechanism of Action

Target of Action

Mensacarcin, a highly oxygenated polyketide, primarily targets the mitochondria . Mitochondria are essential organelles in eukaryotic cells that provide most of the energy used by these cells .

Mode of Action

Mensacarcin interacts with its target, the mitochondria, by localizing to these organelles within 20 minutes of treatment . This interaction leads to a rapid disturbance of energy production and mitochondrial function . The localization of mensacarcin to the mitochondria and its subsequent metabolic effects provide evidence of its unique mode of action .

Biochemical Pathways

Mensacarcin affects the energy production pathways within the mitochondria . It also activates apoptotic pathways related to caspase 3 and caspase 7, leading to cell death .

Pharmacokinetics

It is known that mensacarcin is a secondary metabolite that can be obtained in large amounts from its producing organism, streptomyces bottropensis . This suggests that mensacarcin may have favorable bioavailability.

Result of Action

The action of mensacarcin results in a high cytostatic effect against almost all cell lines and a relatively selective cytotoxic effect against melanoma cells . It induces cell death in melanoma cells, as evidenced by characteristic chromatin condensation and distinct poly (ADP-ribose) polymerase -1 cleavage . Flow cytometry has identified a large population of apoptotic cells following mensacarcin treatment, and single-cell electrophoresis has indicated that mensacarcin causes genetic instability, a sign of early apoptosis .

Action Environment

The environment in which mensacarcin acts can influence its efficacy. For instance, mensacarcin has been found to be effective in melanoma cell lines with the BRAF V600E mutation, which is associated with drug resistance . This suggests that mensacarcin’s action is independent of this mutation, making it a promising model for the development of new anticancer drugs .

properties

IUPAC Name

(1S,9S,10S,11S,12S,13S,14R)-11,12,14-trihydroxy-7,9-dimethoxy-13-methyl-12-[(2R,3S)-3-methyloxirane-2-carbonyl]-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O9/c1-8-14(22)20-15(23)10-6-5-7-11(27-3)12(10)17(28-4)21(20,30-20)18(25)19(8,26)16(24)13-9(2)29-13/h5-9,13-14,17-18,22,25-26H,1-4H3/t8-,9-,13+,14+,17-,18-,19+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNXYRCJJRRWAQ-ALCXHWRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C23C(=O)C4=C(C(C2(O3)C(C1(C(=O)C5C(O5)C)O)O)OC)C(=CC=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@@]23C(=O)C4=C([C@@H]([C@@]2(O3)[C@H]([C@@]1(C(=O)[C@H]5[C@@H](O5)C)O)O)OC)C(=CC=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mensacarcin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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